molecular formula C17H13BrN3NaO2S B608527 Lesinurad sodium CAS No. 1151516-14-1

Lesinurad sodium

Cat. No. B608527
M. Wt: 426.2638
InChI Key: FVYMVLTWIBGEMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and acceptable overall yield (38.8%) .


Molecular Structure Analysis

Lesinurad’s chemical name is 2((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid . A total of 30–40% of the dose is excreted unchanged in urine and it additionally undergoes processing by CYP2C9 .


Chemical Reactions Analysis

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid .


Physical And Chemical Properties Analysis

Lesinurad sodium has a molecular weight of 426.26 and a molecular formula of C17H13BrN3NaO2S .

Scientific Research Applications

  • Primary Application in Gout Treatment :

    • Lesinurad is an oral inhibitor of urate–anion exchanger transporter 1 (URAT1), developed for treating hyperuricemia in gout patients. It reduces serum uric acid levels by inhibiting transporter proteins (URAT1 and OAT4) involved in uric acid reabsorption in the kidneys. Approved in the USA and Europe, it's often used as combination therapy with a xanthine oxidase inhibitor for patients not achieving target serum uric acid levels with a xanthine oxidase inhibitor alone (Hoy, 2016).
  • Efficacy and Safety Studies :

    • A phase 3 clinical trial revealed that lesinurad, as monotherapy, effectively lowers serum uric acid in gout patients intolerant to xanthine oxidase inhibitors. However, it was associated with renal-related adverse events and elevations in serum creatinine, indicating it should not be used as monotherapy (Tausche et al., 2017).
    • Pharmacokinetics and pharmacodynamics studies in healthy adult males indicated that lesinurad is generally safe and well tolerated, with no apparent accumulation upon multiple dosing and rapid urinary excretion (Shen et al., 2015).
  • Combination with Allopurinol :

    • Lesinurad, combined with allopurinol, was studied in a randomized, double-blind, placebo-controlled phase III trial. This combination was more effective in reducing serum urate levels compared to allopurinol alone in patients with gout (Saag et al., 2017).
  • Drug Interaction Studies :

    • Research has evaluated lesinurad's interactions with common cytochrome P450 (CYP) enzyme substrates such as sildenafil and amlodipine. Lesinurad showed induction of CYP3A and modest inhibition of CYP2C8. These interactions suggest a need for monitoring the efficacy of concomitant drugs that are CYP3A substrates (Gillen et al., 2017).
  • Development of Improved Drugs :

    • Novel compounds with enhanced efficacy and safety profiles compared to lesinurad have been developed. These new compounds showed stronger URAT1 inhibition activity and favorable safety profiles, indicating potential as improved treatments for hyperuricemia and gout (Zhao et al., 2022).

Safety And Hazards

Lesinurad sodium is toxic and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and of damaging fertility or the unborn child . It also causes damage to organs .

properties

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lesinurad sodium

CAS RN

1151516-14-1
Record name Lesinurad sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LESINURAD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide solution (1M, 2.0 mL, 2.0 mmol) was added dropwise over 5 min to a solution of 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (810 mg, 2.0 mmol) in ethanol (10 mL) at 10° C. The mixture was stirred at 10° C. for a further 10 min. Volatile solvents were removed in vacuo to dryness to provide sodium 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate as a solid (850 mg, 100%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Citations

For This Compound
13
Citations
KM Pema - Drugs of the Future, 2011 - access.portico.org
… netics of lesinurad sodium (< 25%) and lesinurad sodium did not alter the … lesinurad sodium reduced sUA by 60% at 200 mg lesinurad sodium and by 70% at 400 mg lesinurad sodium …
Number of citations: 9 access.portico.org
Z Shen, C Rowlings, B Kerr, V Hingorani… - Drug design …, 2015 - Taylor & Francis
… The capsules contained lesinurad sodium salt. Groups were sequentially enrolled with an … of lesinurad capsule (4×100 mg lesinurad sodium salt) followed successively by a single 200 …
Number of citations: 58 www.tandfonline.com
J Wang, W Zeng, S Li, L Shen, Z Gu… - ACS Medicinal …, 2017 - ACS Publications
(+)- and (−)-Lesinurad were isolated as atropisomers from racemic lesinurad for the first time. No interconversion was observed between the two atropisomers under various conditions …
Number of citations: 46 pubs.acs.org
J Zhang, Y Zhang - Innovative Drug Synthesis, 2015 - Wiley Online Library
… Unlike benzbromarone 48, which was not marketed in the United States and had limited availability in Europe due to fatal liver toxicity, lesinurad sodium 49 (RDEA-594), discovered …
Number of citations: 4 onlinelibrary.wiley.com
B Bonino, G Leoncini, E Russo, R Pontremoli… - Journal of …, 2020 - Springer
Epidemiological studies show that hyperuricemia independently predicts the development of chronic kidney disease (CKD) in individuals with normal kidney function both in the general …
Number of citations: 53 link.springer.com
OFT BLOG - allfordrugs.com
… Lesinurad (RDEA-594, lesinurad sodium) is a selective urate transporter-1 (URAT-1) inhibitor, which blocks the reabsorption of urate within the renal proximal tubule. It is intended for …
Number of citations: 0 www.allfordrugs.com
JJ Li, DS Johnson - 2015 - books.google.com
This book covers all aspects of the medicinal chemistry of the latest drugs, and the cutting-edge science associated with them. Following the editors’3 successful drug synthesis books, …
Number of citations: 17 www.google.com
Y Song, P Zhan, X Liu - Current pharmaceutical design, 2013 - ingentaconnect.com
… Lesinurad sodium. Solute carrier family 22 member 12 (URAT1) inhibitor, uricosuric, treatment of gout. Drugs of the Future 2011; 36: 875-880. …
Number of citations: 47 www.ingentaconnect.com
Y Song, W Chen, D Kang, Q Zhang… - … Chemistry & High …, 2014 - ingentaconnect.com
The attempts to increase novel drug productivity through creative discovery technologies have fallen short of producing the satisfactory results. For these reasons, evolved from the …
Number of citations: 76 www.ingentaconnect.com
OFT BLOG - allfordrugs.com
… Lesinurad (RDEA-594, lesinurad sodium) is a selective urate transporter-1 (URAT-1) inhibitor, which blocks the reabsorption of urate within the renal proximal tubule. It is intended for …
Number of citations: 2 www.allfordrugs.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.